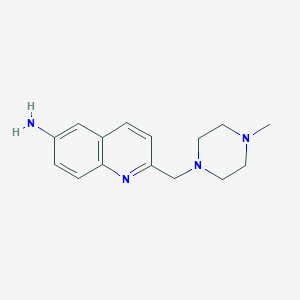

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

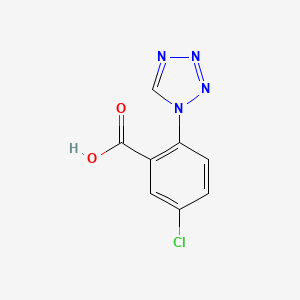

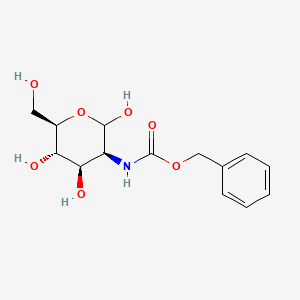

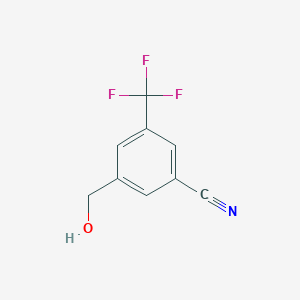

“2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” is a chemical compound with the molecular formula C15H20N4 . It has a molecular weight of 256.35 g/mol.

Molecular Structure Analysis

The molecular structure of “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” consists of a quinoline ring attached to a methylpiperazine group . The molecular formula is C15H20N4 .科学的研究の応用

1. Anti-Inflammatory Application

- Summary of Application: This compound has been studied for its anti-inflammatory effects. It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

- Methods of Application: The compound was administered orally at doses of 50, 100, or 200 mg/kg. The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan .

- Results: The compound reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in the pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

2. Antidepressant Application

- Summary of Application: The compound has been screened in rodent models of depression for its potential antidepressant effects .

- Methods of Application: The compound was administered both acutely and chronically (14 days) in rodent models. The antidepressant-like effects were evaluated using the forced swim test (FST) and tail suspension test (TST) .

- Results: The compound exhibited antidepressant-like effects at lower dose levels in the FST. It also reduced behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in the novel open field test .

3. Synthesis of Pyrazolo-Pyridine Derivatives

- Summary of Application: The compound is used in the synthesis of pyrazolo-pyridine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the synthesis process .

- Results: The compound successfully aids in the synthesis of pyrazolo-pyridine derivatives .

4. Synthesis of Anti-depressant Molecules

- Summary of Application: The compound is used in the synthesis of anti-depressant molecules through metal-catalyzed procedures .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the synthesis process .

- Results: The compound successfully aids in the synthesis of anti-depressant molecules .

5. Synthesis of Uniform Silver Nanoparticles

- Summary of Application: The compound is used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the nanoparticle synthesis process .

- Results: The compound successfully aids in the synthesis of uniform silver nanoparticles .

6. Treatment of Schizophrenia

- Summary of Application: A derivative of the compound, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), is used in the treatment of schizophrenia and related psychoses .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the treatment process .

- Results: The compound successfully aids in the treatment of schizophrenia and related psychoses .

4. Anti-Nociceptive Application

- Summary of Application: This compound has been studied for its anti-nociceptive effects. It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

- Methods of Application: The compound was administered orally at doses of 50, 100, or 200 mg/kg. The anti-nociceptive activity was evaluated using models of paw oedema and pleurisy induced by carrageenan .

- Results: The compound reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in the pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

5. Synthesis of Pyrazolo-Pyrazine Derivatives

- Summary of Application: The compound is used in the synthesis of pyrazolo-pyrazine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the synthesis process .

- Results: The compound successfully aids in the synthesis of pyrazolo-pyrazine derivatives .

6. Treatment of Leukemia

- Summary of Application: A derivative of the compound, Imatinib, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of the compound in the treatment process .

- Results: The compound successfully aids in the treatment of leukemia .

将来の方向性

Quinoline derivatives, including “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine”, have shown potential in various areas of medicine, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant activities . Therefore, future research could focus on exploring these potentials further.

特性

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZGJFAMURIMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475462 |

Source

|

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine | |

CAS RN |

832102-03-1 |

Source

|

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)